molecular formula C8H9ClO3 B13615204 2-Chloro-3,4-dimethoxyphenol

2-Chloro-3,4-dimethoxyphenol

Cat. No.: B13615204
M. Wt: 188.61 g/mol
InChI Key: PXDFZHBWJARYDY-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxyphenol is a substituted phenolic compound characterized by a benzene ring with a hydroxyl (-OH) group, two methoxy (-OCH₃) groups at positions 3 and 4, and a chlorine atom at position 2. The presence of both electron-withdrawing (Cl) and electron-donating (OCH₃) substituents influences its reactivity and physicochemical properties, making it relevant in pharmaceutical, agrochemical, and materials research .

Properties

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

2-chloro-3,4-dimethoxyphenol

InChI

InChI=1S/C8H9ClO3/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4,10H,1-2H3

InChI Key

PXDFZHBWJARYDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-dimethoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chloro-3,4-dimethoxybenzene with a hydroxide ion. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 3,4-dimethoxyphenol using chlorine gas in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3,4-dimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the effects of halogenated phenols on biological systems.

    Medicine: Research has explored its potential as an antimicrobial and antioxidant agent.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism by which 2-Chloro-3,4-dimethoxyphenol exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Chloro-3,4-dimethoxybenzyl Alcohol
  • Structure: Differs by replacing the phenolic -OH with a -CH₂OH group.
  • Properties: The benzyl alcohol derivative exhibits higher hydrophilicity due to the -CH₂OH group, enhancing solubility in polar solvents compared to the phenolic analog. Applications include use as a synthetic intermediate in fine chemicals ().
  • Reactivity: The -CH₂OH group is more susceptible to oxidation than the phenolic -OH, enabling transformations into aldehydes or carboxylic acids .
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic Acid
  • Structure : Features an acrylic acid (-CH₂CH₂COOH) side chain.
  • Properties : The conjugated double bond and carboxylic acid group increase reactivity in polymerization or conjugation reactions. Used as a building block in pharmaceuticals and polymers ().
  • Applications: Contrasts with 2-Chloro-3,4-dimethoxyphenol, which lacks the carboxylic acid moiety, limiting its role in peptide synthesis or metal chelation .

Substitution Pattern Comparisons

Chlorophenols (e.g., 3,4-Dichlorophenol, 2,4,6-Trichlorophenol)
  • Structure : Multiple chlorine substituents without methoxy groups.
  • Toxicity: Chlorophenols are notably toxic, with 2,4,6-Trichlorophenol classified as a probable human carcinogen ().
  • Environmental Persistence: Chlorophenols exhibit high persistence in water; methoxy groups may enhance biodegradability by introducing hydrolyzable bonds .
Methoxyphenols (e.g., Caffeic Acid)
  • Structure : Caffeic acid (3,4-dihydroxycinnamic acid) contains two hydroxyl groups instead of methoxy and chlorine.
  • Antioxidant Activity: The hydroxyl groups in caffeic acid confer strong radical-scavenging ability, whereas methoxy groups in this compound reduce antioxidant efficacy but improve stability against oxidation .

Physicochemical Properties

Property This compound 3,4-Dichlorophenol Caffeic Acid
Molecular Weight ~218 (estimated) 163 180
Solubility in Water Low (methoxy groups) Moderate Moderate (polar -OH)
Melting Point ~80–100°C (estimated) 68°C 223–225°C
Reactivity Electrophilic substitution Nucleophilic Antioxidant/chelator

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